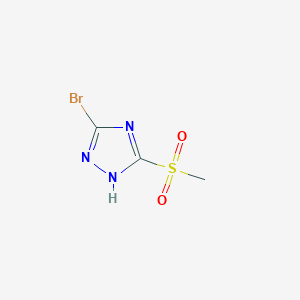

5-bromo-3-(methylsulfonyl)-1H-1,2,4-triazole

CAS No.: 312512-38-2

Cat. No.: VC5640967

Molecular Formula: C3H4BrN3O2S

Molecular Weight: 226.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312512-38-2 |

|---|---|

| Molecular Formula | C3H4BrN3O2S |

| Molecular Weight | 226.05 |

| IUPAC Name | 3-bromo-5-methylsulfonyl-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C3H4BrN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7) |

| Standard InChI Key | SKMPKUZJIVVSEJ-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=NC(=NN1)Br |

Introduction

Key Findings

5-Bromo-3-(methylsulfonyl)-1H-1,2,4-triazole (CAS: 312512-38-2) is a heterocyclic compound with a molecular formula of and a molecular weight of 226.05 g/mol . It belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The compound’s structural uniqueness arises from the bromine atom at position 5 and the methylsulfonyl group at position 3, which enhance its chemical reactivity and biological potential . This review synthesizes data from diverse sources to elucidate its synthesis, properties, biological activities, and applications.

Structural and Chemical Properties

Molecular Characteristics

The IUPAC name for this compound is 3-bromo-5-methylsulfonyl-1H-1,2,4-triazole, with the SMILES notation . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 445.3 ± 28.0 °C (predicted) | |

| Density | 2.015 ± 0.06 g/cm³ (predicted) | |

| pKa | 4.24 ± 0.40 (predicted) | |

| Solubility | Not fully characterized |

The methylsulfonyl group () contributes to electron-withdrawing effects, stabilizing the triazole ring and influencing reactivity in substitution reactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves functionalization of 3-bromo-1H-1,2,4-triazole. A common method includes:

-

Sulfonylation: Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions .

-

Cyclization: Utilizing hydrazine derivatives or microwave-assisted techniques to optimize yield .

For example, VulcanChem reports that the methylsulfonyl group is introduced through nucleophilic substitution, leveraging the bromine atom’s leaving group capability. Microwave-assisted synthesis has gained traction for reducing reaction times and improving efficiency .

Reactivity Profile

The compound participates in:

-

Nucleophilic substitution: Bromine at position 5 can be replaced by amines or thiols .

-

Coordination chemistry: The sulfonyl group facilitates metal complexation, relevant in catalysis .

-

Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introductions .

Biological Activities

Enzyme Inhibition

The methylsulfonyl group enhances binding to enzyme active sites. For instance:

-

Cytochrome P450 inhibition: Triazoles interfere with fungal cytochrome P450 14α-demethylase, a target in azole antifungals .

-

Kinase modulation: Preliminary data suggest potential in targeting protein kinases involved in cancer .

Applications in Material Science

Energetic Materials

1,2,4-Triazoles are valued for high nitrogen content and thermal stability. This compound’s sulfonyl group may improve oxygen balance in explosives, though empirical data are pending .

Corrosion Inhibition

Sulfonyl triazoles act as corrosion inhibitors for metals in acidic environments. The sulfonyl group adsorbs onto metal surfaces, forming protective layers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume